2-Bromo-4-fluoro-3-methoxypyridine
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Overview
Description
2-Bromo-4-fluoro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are substituted by bromine, fluorine, and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 4-fluoro-3-methoxypyridine using bromine or a brominating agent under controlled conditions . Another approach involves the fluorination of 2-bromo-3-methoxypyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol are typical reagents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of pyridine N-oxides or amines.
Scientific Research Applications
2-Bromo-4-fluoro-3-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition . The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-4-methoxypyridine
- 2-Bromo-4-methoxypyridine
- 2-Fluoro-4-methoxypyridine
- 3-Bromo-4-methoxypyridine
Uniqueness
2-Bromo-4-fluoro-3-methoxypyridine is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIHQQZEPUWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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